molecular formula C22H27ClN2O4 B6288592 H-D-Dap(Fmoc)-OtBu HCl CAS No. 2656394-66-8

H-D-Dap(Fmoc)-OtBu HCl

Cat. No.: B6288592
CAS No.: 2656394-66-8
M. Wt: 418.9 g/mol
InChI Key: PCXUHWUVCJVBIF-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Dap(Fmoc)-OtBu HCl, also known as (2S)-2,3-diaminopropanoic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-tert-butyl ester, hydrochloride, is a compound used in peptide synthesis. It is a derivative of diaminopropanoic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl ester group. The hydrochloride salt form enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Dap(Fmoc)-OtBu HCl typically involves the following steps:

    Protection of the Amino Groups: The amino groups of diaminopropanoic acid are protected using the Fmoc group. This is achieved by reacting diaminopropanoic acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Esterification: The carboxyl group of the protected diaminopropanoic acid is esterified with tert-butyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale protection and esterification reactions: Using industrial reactors and optimized reaction conditions to ensure high yield and purity.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

H-D-Dap(Fmoc)-OtBu HCl undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Hydrolysis: Cleavage of the tert-butyl ester group under acidic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or HATU.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: DCC or HATU in DMF with a base like N-methylmorpholine (NMM).

Major Products Formed

    Deprotected Amino Acid: After removal of the Fmoc group.

    Free Amino Acid: After hydrolysis of the ester group.

    Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

H-D-Dap(Fmoc)-OtBu HCl is widely used in scientific research, particularly in:

    Peptide Synthesis: As a building block for the synthesis of peptides and peptidomimetics.

    Bioconjugation: For the attachment of peptides to other molecules or surfaces.

    Drug Development: In the design and synthesis of peptide-based drugs.

    Biological Studies: To study protein-protein interactions, enzyme-substrate interactions, and other biological processes.

Mechanism of Action

The mechanism of action of H-D-Dap(Fmoc)-OtBu HCl involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The tert-butyl ester group protects the carboxyl group, allowing selective deprotection and coupling reactions. The hydrochloride salt form enhances solubility and stability, facilitating its use in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    H-D-Dap(Fmoc)-OBzl HCl: Similar structure but with a benzyl ester group instead of a tert-butyl ester group.

    Fmoc-D-Dap-OH HCl: Lacks the ester group, making it less protected.

    3-Azido-D-alanine hydrochloride: Contains an azido group instead of the Fmoc and ester groups.

Uniqueness

H-D-Dap(Fmoc)-OtBu HCl is unique due to its combination of Fmoc and tert-butyl ester protecting groups, which provide selective protection and deprotection during peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and peptidomimetics.

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXUHWUVCJVBIF-FSRHSHDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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